(S)-3-Acetyl-4-benzyloxazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives involves various strategies, including cobalt-mediated alkylation, which results in enantiopure α-substituted glycines (Gálvez et al., 1996). Another approach includes the synthesis of oligomers through cyclization and rearrangement processes, demonstrating the compound's utility in constructing new foldamers (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
The molecular structure of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives has been elucidated through various techniques, including X-ray crystallography. Studies have provided detailed insights into the compound's conformation and the influence of substituents on its structural properties (Kumari et al., 2016).
Chemical Reactions and Properties
This compound is involved in a range of chemical reactions, showcasing its versatility in organic synthesis. For instance, it has been used in the efficient synthesis of phthalimido derivatives, highlighting its potential in studying biologically active conformations of peptides (Casimir et al., 2000). Moreover, its reactivity with peroxy acids demonstrates its utility in forming oxo derivatives and exploring oxidative fission processes (Nuti & Saettone, 1970).
Scientific Research Applications
Synthesis of Enantiopure Glycines : Cobalt-mediated alkylation of (S)-3-Acetyl-4-benzyloxazolidin-2-one is used for the preparation of enantiopure α-substituted glycines, highlighting its significance in the synthesis of chiral compounds (Gálvez et al., 1996).
Diastereoselective Alkylation : This compound is utilized in diastereoselective alkylation, demonstrating its importance in producing compounds with significant diastereoisomeric excesses, which are crucial in the synthesis of stereospecific pharmaceuticals (Moreno-Mañas et al., 1995).
X-Ray Structure Analysis : The X-ray structure of compounds derived from 3-benzyloxazolidin-2-one, a related compound, offers insights into its molecular arrangement, emphasizing the role of this compound in structural chemistry studies (Aitken et al., 2022).
Hypoglycemic Agents : Derivatives of benzyloxazolidine-2,4-diones, which are structurally related to (S)-3-Acetyl-4-benzyloxazolidin-2-one, have been identified as potent hypoglycemic agents, indicating its potential in developing treatments for diabetes (Dow et al., 1991).
Antibacterial Agents : Novel oxazolidinone analogs, related to (S)-3-Acetyl-4-benzyloxazolidin-2-one, have shown promising in vitro antibacterial activities against a variety of clinically important human pathogens, underlining its significance in antimicrobial research (Zurenko et al., 1996).
Protein Kinase Inhibitors : Some derivatives of oxazolidinone have been synthesized and evaluated as inhibitors of human protein kinase CK2, suggesting the potential of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives in cancer treatment and drug discovery (Chekanov et al., 2014).
properties
IUPAC Name |
(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGXIZVSPMNPD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | |
CAS RN |
132836-66-9 | |
Record name | (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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